2-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide
CAS No.:
Cat. No.: VC10137875
Molecular Formula: C23H21FN6O
Molecular Weight: 416.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C23H21FN6O |
|---|---|
| Molecular Weight | 416.5 g/mol |
| IUPAC Name | 2-fluoro-N-[4-[[6-(3,4,5-trimethylpyrazol-1-yl)pyridazin-3-yl]amino]phenyl]benzamide |
| Standard InChI | InChI=1S/C23H21FN6O/c1-14-15(2)29-30(16(14)3)22-13-12-21(27-28-22)25-17-8-10-18(11-9-17)26-23(31)19-6-4-5-7-20(19)24/h4-13H,1-3H3,(H,25,27)(H,26,31) |
| Standard InChI Key | UHUNXSJRHJLJEJ-UHFFFAOYSA-N |
| SMILES | CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F)C |
| Canonical SMILES | CC1=C(N(N=C1C)C2=NN=C(C=C2)NC3=CC=C(C=C3)NC(=O)C4=CC=CC=C4F)C |
Introduction
2-Fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide is a complex organic compound with a molecular formula of C23H21FN6O and a molecular weight of 416.5 g/mol . This compound features a fluorine atom, a pyrazole ring, and a pyridazine moiety, which contribute to its unique structural and functional properties. The presence of trimethyl groups on the pyrazole ring enhances its lipophilicity, potentially influencing its bioavailability and biological activity.
Structural Features and Synthesis
The synthesis of this compound typically involves multi-step organic reactions, including nucleophilic substitutions and condensations. Common reagents used in such reactions include hydrogen peroxide for oxidation and sodium borohydride for reduction. The specific reaction conditions, such as temperature, solvent choice, and pH, are crucial for optimizing yields and purity.
| Reagent | Role in Synthesis | Reaction Conditions |
|---|---|---|
| Hydrogen Peroxide | Oxidation Agent | Controlled Temperature |
| Sodium Borohydride | Reduction Agent | Inert Atmosphere |
| Amines/Thiols | Nucleophiles | pH Control |
Biological Activity and Potential Applications
2-Fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide exhibits significant biological activity, particularly as a potential therapeutic agent. Its mechanism of action typically involves binding to specific molecular targets such as enzymes or receptors, which can modulate their activity. This interaction may lead to various biological effects, including inhibition of cell proliferation and induction of apoptosis. The compound is being explored for its potential use in treating various diseases, including cancer and inflammatory conditions.
Comparison with Similar Compounds
Several compounds share structural similarities with 2-fluoro-N-(4-{[6-(3,4,5-trimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide. These include:
| Compound Name | Structure Features | Unique Aspects |
|---|---|---|
| 2-Fluoro-N-(4-{[6-(1H-Pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)benzamide | Contains a pyrazole ring without trimethyl groups | Lower lipophilicity compared to the trimethylated version |
| 4-Fluoro-N-[2-(1H-Pyrazol-1-yl)ethyl]-1,3-benzothiazol-2-amine | Features a benzothiazole instead of a benzamide | Different pharmacological properties due to distinct heterocyclic structure |
| Substituted 6-(1H-Pyrazol-1-yl)pyrimidin-4-amines | Contains a pyrimidine ring instead of pyridazine | Potentially different therapeutic targets due to varied ring structure |
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume